molecular formula C12H12S B2638796 1-Naphthalen-2-yl-ethanethiol CAS No. 100519-58-2

1-Naphthalen-2-yl-ethanethiol

Cat. No.: B2638796
CAS No.: 100519-58-2
M. Wt: 188.29
InChI Key: YTAMZLMXADCCGQ-UHFFFAOYSA-N
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Description

Contextualization of Naphthalene-Thiol Compounds in Contemporary Organic Chemistry

In contemporary organic chemistry, naphthalene-thiol compounds are recognized for their role in the development of novel therapeutic agents and functional materials. The naphthalene (B1677914) moiety itself is found in numerous FDA-approved drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comnih.gov The introduction of a thiol group can further enhance or modulate these activities, as the sulfur atom can participate in various biological interactions. rsc.org For instance, the thiol group of a cysteine amino acid residue can react with naphthalene epoxide, a metabolite of naphthalene, via nucleophilic substitution. rsc.org This reactivity is a key aspect of their biological and medicinal chemistry.

Evolution of Research Trajectories for Aryl Ethanethiols

The study of aryl thiols, a class of compounds that includes 1-Naphthalen-2-yl-ethanethiol, has evolved significantly over the years. wikipedia.org Early research focused on their fundamental synthesis and characteristic odors. wikipedia.org Modern research, however, has shifted towards their application in more complex systems. A notable area of advancement is in the formation of self-assembled monolayers (SAMs) on metal surfaces. materials-science.infonih.gov Aryl thiols, including those with a naphthalene core, are sought after for creating defect-free monolayers with potential applications in nanotechnology due to their electronic properties. nih.gov The study of these SAMs provides insights into molecular interactions and surface phenomena. materials-science.infonih.gov

Overview of Key Academic Research Domains Pertaining to this compound

While specific research on this compound is not as extensive as for its parent compound, naphthalene, or simpler aryl thiols, its chemical structure suggests its relevance in several key academic research domains. These include:

Medicinal Chemistry: Given the established biological activities of naphthalene derivatives, this compound and similar compounds are logical candidates for synthesis and screening in drug discovery programs. nih.govrsc.org The presence of the ethanethiol (B150549) group could influence pharmacokinetic and pharmacodynamic properties.

Materials Science: The ability of the thiol group to bind to metal surfaces makes this compound a potential component for the creation of functionalized surfaces and nanomaterials. nih.gov The naphthalene unit's aromatic and electronic characteristics could impart specific optical or electronic functionalities to these materials.

Organic Synthesis: The compound serves as a building block for more complex molecules. The thiol group can be readily modified, and the naphthalene ring can undergo various aromatic substitution reactions, allowing for the synthesis of a diverse library of derivatives. wikipedia.orgwikipedia.org

Interactive Data Table: Properties of Naphthalene Thiols

Compound NameIUPAC NameFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1-Naphthalenethiol (B1663976)Naphthalene-1-thiolC₁₀H₈S160.23Colorless oil15285
2-Naphthalenethiol (B184263)Naphthalene-2-thiolC₁₀H₈S160.23White solid80–8192–94 (at 0.4 mmHg)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-2-ylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAMZLMXADCCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of 1 Naphthalen 2 Yl Ethanethiol and Its Derivatization

Mechanistic Investigations of Novel Synthetic Pathways for 1-Naphthalen-2-yl-ethanethiol

Recent advancements in synthetic organic chemistry have prioritized efficiency, atom economy, and environmentally benign conditions. In the context of thiol synthesis, catalyst-free multicomponent reactions and mechanochemical methods like liquid-assisted grinding represent the forefront of these efforts.

Catalyst-Free Multi-Component Reactions for Thiolation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and waste reduction. The development of catalyst-free MCRs further enhances their green chemistry credentials.

While a specific catalyst-free MCR for the direct synthesis of this compound is not prominently documented, related methodologies highlight the potential of this approach. For instance, a catalyst-free, one-pot, three-component reaction between ninhydrin, various 1,3-dicarbonyls, and 2-naphthalenethiol (B184263) has been developed to produce spiro[indene-1,3-dione-benzo[h]thio-chromene] derivatives. mdpi.com This reaction proceeds smoothly under neat or aqueous conditions, demonstrating the feasibility of incorporating a naphthalene (B1677914) thiol into complex structures without a catalyst. mdpi.comlibretexts.org

Another relevant catalyst-free, three-component reaction involves isocyanides, elemental sulfur, and various thiols to produce dithiocarbamates. acsgcipr.orgtandfonline.com This reaction proceeds under mild conditions and is scalable, showcasing a versatile method for C-S bond formation involving a thiol nucleophile in a multicomponent setting. acsgcipr.orgtandfonline.com The proposed mechanism involves the initial formation of a reactive isothiocyanate intermediate from the isocyanide and sulfur, which is then trapped by the thiol.

These examples establish a proof of principle for the catalyst-free engagement of thiol nucleophiles, including those with a naphthalene scaffold, in MCRs. Future research could adapt these principles to design a convergent, catalyst-free synthesis of this compound, potentially from 2-vinylnaphthalene, a sulfur source, and a reducing agent in a one-pot process.

Liquid-Assisted Grinding Techniques in Thiol Synthesis

Mechanochemistry, particularly ball-milling and liquid-assisted grinding (LAG), has emerged as a powerful, solvent-minimized alternative to traditional solution-phase synthesis. bris.ac.ukorganic-chemistry.org LAG involves the addition of a small, often catalytic, amount of liquid to the solid reactants, which can accelerate reaction rates and control polymorphism. organic-chemistry.org

The application of mechanochemistry to organosulfur chemistry has yielded efficient and green protocols. A notable example is the catalyst-free, one-pot, three-component synthesis of α-amino thioketones by milling 2-oxo aldehydes, amines, and thiols. Current time information in Bangalore, IN.elsevierpure.combeilstein-journals.orgnih.gov The reaction proceeds via the thiolation of an in situ formed α-imino ketone, facilitated by liquid-assisted grinding. elsevierpure.combeilstein-journals.org This methodology has been successfully applied to a range of substrates, including naphthalene-containing thiols, as shown in the table below.

Table 1: Mechanochemical Synthesis of Naphthalene-Containing α-Amino Thioketones

Entry Product Yield Conditions Reference
1 2-(Naphthalen-2-ylthio)-1-phenyl-2-(p-tolylamino)ethan-1-one 78% Ball-milling, rt elsevierpure.com
2 2-(Naphthalen-1-ylthio)-1-(p-tolyl)-2-(p-tolylamino)ethan-1-one 80% Ball-milling, rt elsevierpure.com

This demonstrates that naphthalene-based thiols can serve as effective nucleophiles under mechanochemical conditions. While this specific reaction produces α-amino thioketones rather than the target this compound, it underscores the potential of LAG for C-S bond formation. A hypothetical mechanochemical synthesis of this compound could involve the reduction of 2-acetylnaphthalene (B72118) and subsequent reaction with a sulfur source under ball-milling conditions.

Functional Group Interconversion Strategies Applied to the Naphthalene-Ethanethiol System

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. This is particularly relevant for the synthesis of this compound from readily available precursors.

Precursor Chemistry and Stereoselective Conversions

The most direct precursor for this compound is the corresponding alcohol, 1-(naphthalen-2-yl)ethanol. This secondary alcohol is commercially available or can be readily synthesized by the reduction of 2-acetylnaphthalene. The conversion of an alcohol to a thiol is a classic FGI that can be achieved through several methods, often involving a two-step sequence.

A common and stereoselective route proceeds with inversion of configuration at the carbinol center. This is crucial for controlling the stereochemistry of the final product when starting from a chiral alcohol. The Mitsunobu reaction is a premier method for achieving this transformation. nih.govorganic-chemistry.org The reaction of a primary or secondary alcohol with triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD), and a suitable sulfur nucleophile can afford the corresponding thioether or thioester. organic-chemistry.org

For the synthesis of this compound, a stereospecific pathway would involve:

Activation of the Alcohol: Reaction of 1-(naphthalen-2-yl)ethanol with PPh₃ and DEAD to form an activated phosphonium (B103445) salt intermediate.

Nucleophilic Substitution: Displacement of the activated hydroxyl group by a sulfur nucleophile, such as thioacetic acid (CH₃COSH). This Sₙ2 reaction proceeds with complete inversion of stereochemistry. organic-chemistry.orggoogle.com

Hydrolysis: Cleavage of the resulting thioacetate (B1230152) ester under basic or acidic conditions to liberate the free thiol, this compound.

This sequence provides a reliable method for converting enantiomerically enriched 1-(naphthalen-2-yl)ethanol into the corresponding enantiomer of this compound with high stereofidelity. beilstein-journals.orgnih.gov

Table 2: Representative Conditions for Alcohol to Thiol Conversion via Mitsunobu Reaction

Nucleophile Reagents Key Feature Reference
Thioacetic Acid PPh₃, DEAD One-step conversion to thioester with inversion google.com
Thiophenol PPh₃, DEAD Forms phenyl thioether with inversion beilstein-journals.org

Oxidation Reactions Yielding Disulfide Derivatives

Thiols are readily oxidized to form disulfides (RSSR), a transformation of great importance in chemical and biological systems. libretexts.orgnih.gov The disulfide derivative of this compound is 1,2-bis(1-(naphthalen-2-yl)ethyl)disulfane. This symmetrical disulfide can be formed through the oxidative coupling of two molecules of the parent thiol.

A wide array of reagents can effect this transformation, ranging from mild to strong oxidants. sci-hub.seresearchgate.net The choice of oxidant can be critical to avoid over-oxidation to sulfinic or sulfonic acids. researchgate.net

Common methods for the oxidation of thiols to disulfides include:

Aerobic Oxidation: In the presence of air or molecular oxygen, often catalyzed by metal salts (e.g., Fe, Mn, Co), thiols can be converted to disulfides. mdpi.com

Dimethyl Sulfoxide (DMSO): DMSO, often activated by an acid or another reagent, is a mild and effective oxidant for this purpose. organic-chemistry.orgbiolmolchem.com

Halogen-Based Reagents: Reagents like iodine (I₂) or N-bromosuccinimide (NBS) provide rapid and high-yielding conversion of thiols to disulfides under mild, catalyst-free conditions. researchgate.netresearchgate.net

Peroxides: Hydrogen peroxide, in the presence of a catalyst like an iodide salt, can efficiently oxidize thiols. organic-chemistry.org

The synthesis of the related compound 1,2-di(naphthalen-2-yl)disulfane has been reported from sodium naphthalen-2-ylsulfinate, providing a reference for the characterization of such naphthalene-based disulfide structures. beilstein-journals.orgrsc.org Similarly, disulfide-functionalized enaminones derived from 2-acetylnaphthalene have been synthesized, further demonstrating the accessibility of disulfide linkages on this scaffold. nih.govacs.org

Exploration of Chiral Synthesis Approaches for Enantiomeric Forms of this compound Derivatives

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry, particularly for applications involving chiral recognition. Accessing the individual enantiomers of this compound and its derivatives can be achieved through several established strategies. elsevierpure.combris.ac.uk

A highly effective approach is to leverage the precursor chemistry outlined in section 2.2.1. This "chiral pool" synthesis begins with an enantiomerically pure starting material. The key steps are:

Asymmetric Synthesis of the Precursor: The chiral alcohol precursor, (R)- or (S)-1-(naphthalen-2-yl)ethanol, can be obtained via the asymmetric reduction of prochiral 2-acetylnaphthalene. This is commonly achieved using well-established catalysts such as those based on ruthenium or rhodium with chiral ligands, or through enzymatic reduction.

Stereospecific Conversion: The enantiopure alcohol is then converted to the corresponding enantiopure thiol using a reaction that proceeds with a known stereochemical outcome. As discussed, the Mitsunobu reaction using thioacetic acid provides the target thiol with clean inversion of configuration. nih.govgoogle.com

Therefore, starting with (R)-1-(naphthalen-2-yl)ethanol would yield (S)-1-naphthalen-2-yl-ethanethiol, and conversely, the (S)-alcohol would produce the (R)-thiol.

Alternative strategies include:

Chiral Resolution: The racemic thiol or a suitable derivative could be resolved into its constituent enantiomers. This can be accomplished by forming diastereomeric derivatives with a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the chiral auxiliary.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of the racemic alcohol or thiol, allowing for the separation of the unreacted enantiomer from the derivatized one. europa.eu

These approaches provide robust pathways to access the optically active forms of this compound, enabling further studies on their chiroptical properties and stereoselective applications.

Elucidation of Reaction Mechanisms and Kinetics Involving 1 Naphthalen 2 Yl Ethanethiol

Theoretical and Experimental Approaches to Reaction Pathway Determination

Determining the precise reaction pathways of thiols involves a combination of experimental techniques to detect short-lived molecules and computational modeling to map out energy landscapes.

Thiyl Radicals (RS•): In free-radical reactions, such as those initiated by light or radical initiators, the weak S-H bond in a thiol can cleave to form a thiyl radical. wikipedia.orgnih.gov This species is a key intermediate in thiol-ene "click" reactions, where it adds across a double bond. wikipedia.orgalfa-chemistry.com For 1-Naphthalen-2-yl-ethanethiol, the corresponding naphthalen-2-yl-ethylthiyl radical would be the primary transient species in such processes.

Thiol Radical Cations (RSH•+): One-electron oxidation of aromatic thiols can lead to the formation of thiol radical cations. researchgate.net These are distinct from thiyl radicals and represent another potential transient species in redox reactions.

Naphthoxyl Radicals: Studies on 1- and 2-naphthol (B1666908) with oxidizing radicals (like •OH, O•-, and N3•) have identified naphthoxyl radicals as key transient intermediates. researchgate.net By analogy, oxidation reactions of the naphthalene (B1677914) ring in this compound could potentially lead to related radical adducts, although reaction at the more labile thiol group is generally favored.

Sulfenic Acids (RSOH): The oxidation of thiols by reagents like hydrogen peroxide (H₂O₂) can produce sulfenic acid as a transient intermediate. nih.govnih.gov This species is often unstable and can be further oxidized to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids or react with another thiol to form a disulfide. nih.gov The use of specialized molecular scaffolds has enabled the direct observation of these transient species using ¹⁹F NMR. nih.gov

Computational chemistry provides powerful tools for analyzing the transition states of reactions, offering insights into reaction barriers and mechanisms.

Sₙ2-type Transition States: Thiol-disulfide exchange reactions are fundamental processes in biochemistry and are understood to proceed via a direct Sₙ2 substitution mechanism. nih.gov This involves the attack of a thiolate anion (RS⁻) on a disulfide bond (R'SSR'). Theoretical and experimental evidence points to a linear, trisulfide-like transition state where the negative charge is delocalized, primarily onto the attacking and leaving sulfur atoms. nih.govharvard.edu

Hydrogen Abstraction Transition States: In gas-phase oxidation reactions, such as with the hydroxyl radical (•OH), the reaction is initiated by the abstraction of a hydrogen atom from the -SH group. Theoretical studies on unsaturated thiols have identified the transition states for this process, noting that interactions between the attacking radical and the molecule's π-system can stabilize the transition state and lower the activation barrier. nih.govacs.org

Thiol-Michael Addition: The addition of thiols to α,β-unsaturated carbonyls (Michael acceptors) is another critical reaction. Computational studies have modeled the reaction pathways, indicating that the reaction proceeds through the addition of a thiolate to form a covalent bond, followed by a ketonization step. nih.gov The conformation of the Michael acceptor (s-cis vs. s-trans) has been shown to significantly influence the reactivity. nih.gov

Kinetic Studies and Rate Constant Determination for Thiol Reactions

Kinetic studies quantify the rates of chemical reactions, providing essential data for understanding mechanisms and predicting reaction outcomes.

The rate of a reaction and its dependence on reactant concentrations (reaction order) and temperature (activation parameters) are fundamental to elucidating its mechanism.

Thiol-Disulfide Interchange: The rate of reduction of disulfides by thiolate anions often follows a Brønsted relationship, where the logarithm of the rate constant is proportional to the pKa of the thiol. harvard.edu This indicates that the nucleophilicity of the thiolate, which is related to its basicity, is a key factor in the reaction rate.

Activation Parameters: Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the transition state. For thiol-disulfide interchange reactions, the measured activation parameters are consistent with a simple Sₙ2 reaction of a thiolate anion on the disulfide bond. harvard.edu Negative entropies of activation suggest a more ordered transition state compared to the reactants, which is expected for a bimolecular reaction.

Table 1: Activation Parameters for Representative Thiolate-Disulfide Interchange Reactions Data extracted from studies on the reduction of Ellman's reagent (ESSE) and oxidized glutathione (B108866) (GSSG) by various thiols at pH 7.0. harvard.edu

Reactants (Thiol + Disulfide)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol at 25°C)
2-Mercaptoethanol + ESSE8.6-1513.1
Dithiothreitol (B142953) + ESSE10.3-612.1
2-Mercaptoethanol + GSSG11.0-1615.8
Dithiothreitol + GSSG12.8-915.5

Thiol Addition to Quinones: The reaction of thiols with polycyclic aromatic hydrocarbon (PAH) o-quinones, such as naphthalene-1,2-dione, has been studied kinetically. These reactions proceed via a Michael-type 1,4-addition. The second-order rate constants are significantly influenced by pH, increasing by several orders of magnitude at near-physiological pH due to the increased concentration of the more nucleophilic thiolate anion. nih.gov

Table 2: Second-Order Rate Constants for the Addition of Thiols to Naphthalene-1,2-dione (NPQ) nih.gov

ThiolConditionRate Constant (M⁻¹min⁻¹)
2-MercaptoethanolWater4.9 x 10³
CysteineWater1.1 x 10⁴
Glutathione (GSH)Water6.5 x 10³
Glutathione (GSH)pH 7.0 Buffer2.1 x 10⁵

Solvent Effects and Catalytic Influences on Reaction Mechanisms

The reaction environment, including the solvent and the presence of catalysts, can dramatically alter reaction rates and even the operative mechanism.

Solvent Effects: The choice of solvent can have a profound impact on thiol reactions.

In thiol-disulfide interchange reactions, moving from aqueous to aprotic solvents can increase the reaction rate by several orders of magnitude. nih.gov This is attributed to the fact that the delocalized negative charge in the transition state is less stabilized by solvation in aprotic solvents compared to the localized charge on the reactant thiolate, lowering the activation energy. nih.gov

For radical thiol-ene reactions, solvents have been shown to have a greater impact on the hydrogen atom transfer (chain transfer) step than on the propagation step. nih.govresearchgate.net The use of non-polar solvents can increase the chain transfer rate constant. nih.govresearchgate.netacs.org

Catalytic Influences:

Base Catalysis: Many thiol additions are base-catalyzed because the deprotonated thiolate anion is a much stronger nucleophile than the neutral thiol. chemistrysteps.com This is evident in thiol-Michael nih.gov and thiol-epoxy reactions. researchgate.net In the base-catalyzed thiol-epoxy reaction, the deprotonation of the thiol is often the rate-controlling step. researchgate.net

Nucleophilic Catalysis: Tertiary phosphines, such as dimethylphenylphosphine, can act as nucleophilic catalysts for thiol-Michael reactions, proving even more effective than base catalysts in some cases. acs.orgacs.org

Metal Catalysis: Transition metals are used to catalyze certain thiol reactions. For instance, plasmon-induced catalysis on gold or silver nanoparticle surfaces can drive the dimerization of aromatic thiols. nih.gov Copper nanoparticles have been used to catalyze thiol-yne reactions, which are regio- and stereoselective. rsc.org Electrochemical methods, sometimes using redox mediators, can also be employed to promote thiol-disulfide exchange reactions. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Naphthalen 2 Yl Ethanethiol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other electronic properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. pku.edu.cn It is extensively used to predict the ground-state geometry and explore the potential energy surface of molecules. For 1-Naphthalen-2-yl-ethanethiol, DFT calculations can optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles.

The process involves finding the minimum energy conformation of the molecule. This optimized geometry corresponds to the most stable arrangement of the atoms. By mapping the energy as a function of specific dihedral angles (e.g., rotation around the C-C and C-S bonds of the ethanethiol (B150549) chain), an energy landscape can be constructed. This landscape reveals the relative energies of different conformers and the energy barriers for rotation between them. nih.gov

DFT calculations also provide key electronic properties that help in predicting reactivity. researchgate.net Quantities such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other descriptors, such as global hardness and softness, can also be calculated to further characterize its reactivity. researchgate.net

Table 1: Representative Optimized Geometric Parameters for this compound Calculated by DFT (Note: This table is illustrative and represents the type of data obtained from DFT calculations. Specific values would depend on the chosen functional and basis set.)

ParameterBond/AngleCalculated Value
Bond LengthC(naphthyl)-C(ethyl)~ 1.51 Å
Bond LengthC(ethyl)-C(ethyl)~ 1.54 Å
Bond LengthC(ethyl)-S~ 1.85 Å
Bond LengthS-H~ 1.34 Å
Bond AngleC(naphthyl)-C(ethyl)-C(ethyl)~ 112°
Bond AngleC(ethyl)-C(ethyl)-S~ 110°
Bond AngleC(ethyl)-S-H~ 96°
Dihedral AngleC(naphthyl)-C-C-SVaries (Conformers)

This interactive table is based on typical values for similar organic molecules.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the electronic Schrödinger equation without using empirical parameters. ethz.ch Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, particularly for systems where electron correlation is critical. researchgate.netnih.gov

These high-accuracy methods are often used to benchmark results from more computationally efficient methods like DFT or to obtain highly reliable data for smaller molecules. For this compound, ab initio calculations can provide a very precise determination of its electronic structure, ionization potential, and electron affinity. nih.gov While computationally more demanding, these methods are invaluable for validating the results of DFT and for studying phenomena where a precise description of electron correlation is necessary. researchgate.netaps.org The combination of ab initio calculations with experimental data can lead to a detailed understanding of a molecule's electronic properties. nih.gov

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.gov

The ethanethiol side chain of this compound is flexible, allowing for the existence of multiple rotational isomers (conformers). MD simulations are an ideal tool to explore the conformational space of this molecule. ornl.gov By simulating the molecule in a solvent (like water or an organic solvent) at a given temperature, one can observe the transitions between different conformers and determine their relative populations. ornl.gov

The simulations can track the dihedral angles along the side chain, revealing the most populated conformational states and the dynamics of their interconversion. This analysis provides insight into the flexibility of the molecule and the shapes it is most likely to adopt in a given environment, which is crucial for understanding its interactions with other molecules or surfaces. nih.gov

In a condensed phase (liquid or solid) or when adsorbed on a surface, molecules of this compound will interact with each other. MD simulations can shed light on the nature and strength of these intermolecular interactions. ismsc2023.org The primary forces at play would include:

Van der Waals forces: These are present between all molecules and are significant for the nonpolar naphthalene (B1677914) ring system. libretexts.org

π-π stacking: The aromatic naphthalene rings can stack on top of each other, which is an important non-covalent interaction for many aromatic systems.

Hydrogen bonding: Although the S-H bond forms weaker hydrogen bonds than O-H or N-H bonds, interactions involving the thiol group can still occur. vaia.com

Hydrophobic interactions: In aqueous environments, the nonpolar naphthalene moiety will tend to avoid water, leading to aggregation. saskoer.ca

MD simulations can model a system containing many molecules of this compound to study their aggregation behavior. saskoer.ca Such simulations can predict whether the molecules will form ordered structures, such as self-assembled monolayers (SAMs) on a metal surface (a common application for thiols), or disordered aggregates in solution. researchgate.netresearchgate.net Understanding this behavior is key to predicting the material properties of the compound.

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

A crucial link between theoretical calculations and experimental reality is the prediction of spectroscopic properties. Quantum chemical methods can calculate the data that underlies various spectroscopic techniques.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be obtained. nih.gov These calculated frequencies can then be compared with experimental IR and Raman spectra to help assign the observed peaks to specific molecular motions. nih.govresearchgate.net

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of excited electronic states, corresponding to the absorption of light. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with π→π* transitions in the naphthalene ring system. Comparing these theoretical predictions with experimental spectra helps to confirm the molecular structure and understand its electronic properties. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for this compound (Note: This table is illustrative. The calculated values are typically scaled to better match experimental data.)

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted IR Intensity
S-H stretch~ 2550Medium
C-H (aromatic) stretch~ 3050-3100Medium-Strong
C-H (aliphatic) stretch~ 2850-2960Strong
C=C (aromatic) stretch~ 1500-1600Strong
C-S stretch~ 650-750Weak-Medium
CH₂ wag/twist~ 1200-1400Medium

This interactive table is based on typical vibrational frequencies for aromatic thiols.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods provide a powerful lens through which to examine the structure-reactivity relationships of this compound. By calculating a variety of molecular descriptors and analyzing the electronic landscape of the molecule, a detailed picture of its chemical reactivity can be constructed.

Frontier Molecular Orbitals and Reactivity Indices:

A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies lower reactivity and greater kinetic stability. niscpr.res.in

For thiol-substituted naphthalene systems, DFT calculations are employed to determine these orbital energies. nih.gov From these energies, important reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are defined as follows:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be approximated as χ ≈ - (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. researchgate.net

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to accept electrons. researchgate.net

Theoretical investigations on substituted 1-naphthols have shown that the position and electronic nature (electron-donating or electron-withdrawing) of substituents significantly influence these global reactivity descriptors. researchgate.net For this compound, the ethanethiol group acts as a substituent on the naphthalene ring system, modulating its electronic properties and, consequently, its reactivity.

Table 1: Calculated Reactivity Descriptors for a Model Naphthalenethiol System

ParameterValue (arbitrary units)
EHOMO-6.5 eV
ELUMO-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Global Softness (S)0.38

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic thiol systems. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from computational chemistry that helps in predicting chemical reactivity. The MEP map provides a visual representation of the charge distribution on the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red-colored regions indicate a high electron density and are susceptible to electrophilic attack, while blue-colored regions signify low electron density and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a high electron density around the sulfur atom of the thiol group, indicating its nucleophilic character. The aromatic naphthalene ring would also exhibit regions of varying electron density, influencing its susceptibility to electrophilic aromatic substitution reactions. Computational studies on analogous molecules, such as 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, have successfully used MEP analysis to understand their reactive sites. researchgate.net

Substituent Effects on Reactivity:

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 Naphthalen 2 Yl Ethanethiol and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and conformational preferences of 1-Naphthalen-2-yl-ethanethiol in solution.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. For this compound, COSY would be instrumental in identifying the protons of the ethyl group through the correlation between the methylene (B1212753) (-CH₂-) and the thiol (-SH) or methyl (-CH₃) protons if it were an ethyl group. It would also help trace the connectivity of the protons within the naphthalene (B1677914) ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the unambiguous assignment of the carbon signals of the naphthalene ring and the ethyl side chain by linking them to their corresponding, pre-assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons, such as those at the fusion of the two rings in the naphthalene system and the carbon attached to the ethylthio group. It would also confirm the connection of the ethylthio group to the C2 position of the naphthalene ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could be used to study the preferred conformation of the ethylthio side chain relative to the naphthalene ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data for similar compounds like 2-naphthalenethiol (B184263) and ethanethiol (B150549). chemicalbook.comchemicalbook.com

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Naphthalene H1~7.8~128
Naphthalene H3~7.4~126
Naphthalene H4~7.8~127
Naphthalene H5~7.5~126
Naphthalene H6~7.5~126
Naphthalene H7~7.8~127
Naphthalene H8~7.9~129
Naphthalene C2-~131
Naphthalene C9-~134
Naphthalene C10-~133
-CH₂-~3.1~25
-SH~1.6-

Solvent-Induced Chemical Shift Perturbations and Their Interpretation

The chemical shifts of protons in a molecule can be significantly influenced by the solvent used for the NMR measurement. Aromatic solvents like benzene-d₆ can induce noticeable shifts, known as Aromatic Solvent-Induced Shifts (ASIS), when compared to spectra recorded in less magnetically interactive solvents like chloroform-d₁ (CDCl₃). organicchemistrydata.orgnanalysis.com This phenomenon arises from the formation of transient solvent-solute complexes with a preferred orientation.

While specific ASIS data for this compound is not available, studies on related compounds like 2-adamantanethiol (B15243268) have shown that the use of benzene (B151609) as a solvent can lead to both shielding and deshielding effects on different protons within the same molecule. cdnsciencepub.com The magnitude and direction of these shifts can provide valuable information about the molecule's shape and the distribution of electron density. rsc.org For instance, comparing the proton NMR spectra of this compound in CDCl₃ and C₆D₆ would likely reveal significant shifts for the protons of the ethyl group and the protons on the naphthalene ring closest to the sulfur atom.

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of the molecule based on the vibrations of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum would be characterized by several key absorption bands. The spectrum of the related compound 2-naphthol (B1666908) shows characteristic bands for the naphthalene ring, and similar features would be expected for the thiol derivative. researchgate.net

Key expected vibrational modes for this compound include:

S-H Stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹. The weakness of this band is a characteristic feature of thiols.

Aromatic C-H Stretch: Strong bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the stretching of the C-H bonds in the ethyl group would be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretching: These vibrations give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-S Stretch: This vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds result in strong absorptions in the 675-900 cm⁻¹ region, which are characteristic of the substitution pattern of the naphthalene ring.

The FT-IR spectrum of ethanethiol shows a characteristic S-H stretching vibration. nist.gov The table below summarizes the expected FT-IR absorption bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Strong
Aliphatic C-H Stretch2850 - 2960Medium
S-H Stretch2550 - 2600Weak
C=C Aromatic Stretch1400 - 1600Medium to Strong
C-S Stretch600 - 800Weak
Aromatic C-H Bending675 - 900Strong

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Surface Phenomena

Raman spectroscopy provides complementary information to FT-IR. The S-H stretching vibration, which is weak in the IR spectrum, often gives a more readily observable band in the Raman spectrum. Similarly, the C-S stretching vibration can be more easily identified.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. spiedigitallibrary.orgscispace.com For aromatic thiols like this compound, SERS is particularly valuable for investigating their interaction with surfaces, such as gold or silver nanoparticles. acs.orgacs.org

Studies on 1-naphthalenethiol (B1663976) (1-NAT) and 2-naphthalenethiol (2-NAT) have demonstrated that these molecules can be detected at extremely low concentrations using SERS. rsc.orgnih.gov When an aromatic thiol adsorbs on a metal surface, the S-H bond typically cleaves, and a strong metal-sulfur bond is formed. This is evidenced in the SERS spectrum by the disappearance of the S-H stretching band and the appearance of a new band corresponding to the metal-sulfur stretch. Research on 2-naphthalenethiol has shown the absence of the SH stretching peak in the SERS spectra, confirming the covalent bonding to the metal substrate through the sulfur atom. researchgate.netpolimi.it

The SERS spectrum of this compound on a gold or silver surface would be expected to show:

The absence of the S-H stretching band.

The appearance of a new band in the low-frequency region (200-400 cm⁻¹) corresponding to the Au-S or Ag-S stretch.

Enhancement of the bands associated with the naphthalene ring due to its proximity to the metal surface.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. libretexts.orgchemguide.co.uk For this compound (C₁₂H₁₂S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. libretexts.org Common fragmentation pathways for this compound would likely involve:

Cleavage of the C-S bond: This could lead to the formation of a naphthalen-2-yl cation or a naphthalen-2-yl radical and an ethanethiol cation or radical.

Cleavage of the S-C₂H₅ bond: This would result in a naphthalen-2-yl-thiol cation.

Loss of the ethyl group: A significant peak might be observed at M-29, corresponding to the loss of a C₂H₅ radical.

Loss of the thiol group: A peak at M-33, corresponding to the loss of an SH radical, may also be present.

Fragmentation of the naphthalene ring: At higher energies, the naphthalene ring itself can fragment, leading to a complex pattern of smaller ions.

The relative intensities of the fragment peaks provide clues about the stability of the ions formed. chemguide.co.uk Aromatic systems like naphthalene tend to produce a prominent molecular ion peak due to their stability. libretexts.org

A table of potential major fragments and their corresponding m/z values for this compound is provided below.

Fragment Ion Structure m/z Value
Molecular Ion[C₁₂H₁₂S]⁺188
Loss of ethyl group[C₁₀H₇S]⁺159
Loss of SH group[C₁₂H₁₁]⁺155
Naphthalenyl cation[C₁₀H₇]⁺127
Ethanethiol cation[C₂H₅S]⁺61

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with high accuracy. measurlabs.com This precision is crucial for identifying molecular structures, from small organic molecules to large biomacromolecules. measurlabs.com Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.com

The resolving power of an HRMS instrument allows it to distinguish between two peaks of similar mass in a mass spectrum. nih.gov This high resolution leads to narrower peaks and a more accurate measurement of the exact mass, which is calculated using the most abundant isotopes of each element. nih.gov For instance, a derivative of this compound, (2Z,2′Z)-3,3′-((Disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(1-(naphthalen-2-yl)prop-2-en-1-one), was analyzed using ESI-HRMS. The calculated exact mass for its sodium adduct [M+Na]⁺ (C₃₀H₂₈N₂NaO₂S₂) was 535.1484, and the experimentally found mass was 535.1494, demonstrating the high accuracy of the technique. acs.org

Similarly, another derivative, (3,4-Dihydro-2H-1,4-thiazin-6-yl)(naphthalen-2-yl)methanone, was characterized by ESI-HRMS. The calculated mass for its sodium adduct [M+Na]⁺ (C₁₅H₁₃NNaOS) was 278.0610, with the found mass being 278.0600. acs.org These examples underscore the utility of HRMS in confirming the elemental composition of newly synthesized compounds.

Table 1: HRMS Data for this compound Derivatives

CompoundMolecular Formula (Adduct)Calculated Exact Mass (m/z)Found Exact Mass (m/z)Source
(2Z,2′Z)-3,3′-((Disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(1-(naphthalen-2-yl)prop-2-en-1-one)C₃₀H₂₈N₂NaO₂S₂ [M+Na]⁺535.1484535.1494 acs.org
(3,4-Dihydro-2H-1,4-thiazin-6-yl)(naphthalen-2-yl)methanoneC₁₅H₁₃NNaOS [M+Na]⁺278.0610278.0600 acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is an analytical technique where two or more mass analyzers are coupled together to analyze chemical samples in greater detail. wikipedia.org This method is particularly useful for structural elucidation. wikipedia.org In a typical MS/MS experiment, the first mass spectrometer (MS1) selects ions of a specific mass-to-charge ratio. These selected ions, known as precursor ions, are then fragmented in a collision cell through processes like collision-induced dissociation (CID). youtube.com The resulting fragment ions, or product ions, are then analyzed by the second mass spectrometer (MS2). youtube.com

The fragmentation of gas-phase ions is a critical aspect of tandem mass spectrometry, and various methods can be employed to induce fragmentation, each yielding different types of structural information. wikipedia.org The resulting data is invaluable for identifying unknown compounds and confirming the structures of synthesized molecules.

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

For instance, the crystal structure of a derivative, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was determined by single-crystal X-ray diffraction. scilit.commdpi.com This compound was found to crystallize in the monoclinic system with the space group P2₁/c. scilit.commdpi.com The analysis revealed that the naphthalene system is nearly planar and forms significant dihedral angles with the triazole ring (67.1(2)°) and the phenyl cycle (63.9(2)°). scilit.commdpi.com The crystal structure is stabilized by a network of intermolecular C-H···O and N-H···O hydrogen bonds, which form dimers, as well as C-H···π interactions. scilit.commdpi.com An intramolecular hydrogen bond also contributes to the stability of the molecular conformation. scilit.commdpi.com

In another example, the crystal structure of 1-(1-hydroxynaphthalen-2-yl) ethanone (B97240), a related naphthol derivative, was stabilized by both intramolecular hydrogen bonding and intermolecular C-H···π and π-π stacking interactions. medcraveonline.com These examples demonstrate how X-ray crystallography provides a definitive structural characterization in the solid state.

Table 2: Crystallographic Data for a 1-Naphthalen-2-yl Derivative

CompoundCrystal SystemSpace GroupKey InteractionsSource
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylateMonoclinicP2₁/cC-H···O, N-H···O hydrogen bonds, C-H···π interactions scilit.commdpi.com
1-(1-hydroxynaphthalen-2-yl) ethanoneMonoclinicP 21/nIntramolecular H-bonding, C-H···π and π-π stacking medcraveonline.com

Electronic Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy encompasses techniques that probe the electronic transitions within a molecule, providing information about its photophysical properties.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. nih.gov The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which a molecule absorbs light, which is characteristic of its chromophores. upi.edu

The UV-vis spectra of naphthalene derivatives often exhibit characteristic absorption bands. For example, the absorption spectrum of 1-naphthyl acetate (B1210297) shows a shift to longer wavelengths compared to unsubstituted naphthalene. researchgate.net A study on a naphthalene-based fluorescent probe, 6-(benzo[d]thiazol-2-yl)naphthalen-2-yl-thiophene-2-carboxylate, demonstrated how the addition of an analyte could induce changes in the UV-visible absorption spectrum, indicating a chemical reaction or interaction. nih.gov In the context of this compound and its derivatives, UV-Vis spectroscopy would be essential for characterizing their electronic structure and monitoring reactions.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited by absorbing light. The fluorescence spectrum provides information about the electronic structure of the excited state and can be used for quantitative analysis. nih.gov

Time-Correlated Single-Photon Counting (TCSPC) is a sophisticated technique used to measure the lifetime of the excited state, which is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. uniklinikum-jena.deedinst.com TCSPC works by repeatedly measuring the time delay between the excitation of a sample by a pulsed laser and the detection of a single emitted photon. uniklinikum-jena.de By building a histogram of these time delays, the fluorescence decay profile can be constructed, and the lifetime can be determined. edinst.com

The fluorescence properties of naphthalene derivatives are of significant interest. For instance, a study of 1-(1-hydroxynaphthalen-2-yl) ethanone showed that its fluorescence could be quenched by the presence of Cu²⁺ ions, indicating its potential as a sensor. medcraveonline.com While specific TCSPC data for this compound is not available in the provided results, the technique is crucial for understanding the excited-state dynamics of such fluorescent molecules. The fluorescence lifetime is a key parameter that can be influenced by the molecular environment and interactions with other species, providing valuable insights into the behavior of the compound.

Derivatization and Functionalization Strategies for Enhanced Research Utility of 1 Naphthalen 2 Yl Ethanethiol

Strategies for Modifying the Thiol Functionality

The thiol (-SH) group is a highly versatile functional group, known for its nucleophilicity and susceptibility to oxidation. These characteristics allow for a range of specific modifications.

Conversion of the thiol into a thioether or a disulfide is a common strategy to alter the molecule's polarity, reactivity, and steric profile.

Thioether Formation: The synthesis of thioethers typically involves the reaction of the thiol with an electrophile. One well-established method is the Williamson ether synthesis adaptation, where the thiol is deprotonated to form a thiolate, which then reacts with an alkyl halide. google.com More modern, metal-free approaches have also been developed. For instance, TAPC (trichloroisocyanuric acid/triphenylphosphine) can efficiently catalyze the reaction of thiols with benzylic alcohols under solvent-free conditions to produce thioethers in excellent yields. organic-chemistry.org Another strategy involves the 1,6-conjugate addition of thiols to para-quinone methides (p-QMs), which can be catalyzed by a simple organic base like DABCO (1,4-diazabicyclo[2.2.2]octane). rsc.orgnih.gov This method is rapid and highly efficient for producing diarylmethyl thioethers. rsc.orgnih.gov

MethodReactantsCatalyst/ConditionsKey FeaturesReference
Williamson-type SynthesisAlkyl HalideBase (e.g., NaOH, NaH)Classic, versatile method. google.com
TAPC-Catalyzed ReactionBenzylic or Cinnamyl AlcoholsTAPC, 50°C, Solvent-freeMetal-free, environmentally friendly, high yields (up to 98%). organic-chemistry.org
Conjugate Additionpara-Quinone Methides (p-QMs)DABCO, Room TemperatureRapid (seconds to minutes), high yields, catalyst-free variations exist. rsc.orgnih.gov
Reaction with Thiourea (B124793)Organic HalidesTransition-metal catalystsUses stable, odorless thiourea as the sulfur source surrogate. taylorandfrancis.com

Disulfide Formation: The oxidation of a thiol to a disulfide creates a covalent, yet reversible, linkage. This is a pivotal transformation in biochemistry and materials science. thieme-connect.de The reaction involves the coupling of two thiol molecules to form a disulfide bond (-S-S-). A variety of oxidizing agents can achieve this transformation. Mild oxidants are often preferred to prevent over-oxidation to sulfonic acids. Common reagents include hydrogen peroxide, iodine, or air (oxygen) often catalyzed by metal ions. thieme-connect.deoulu.fi For instance, bromine on a hydrated silica (B1680970) gel support has been used as an effective system for converting both alkyl and aryl thiols into their corresponding disulfides in excellent yields. thieme-connect.de Other modern oxidizing systems include reagents like dinitrogen tetraoxide on activated charcoal or bismuth(III) nitrate. thieme-connect.de

Oxidizing SystemKey FeaturesReference
Air/O₂"Green" oxidant, often requires a catalyst (e.g., metal ions). oulu.fi
Hydrogen Peroxide (H₂O₂)Common and clean oxidant; by-product is water. thieme-connect.de
Halogens (e.g., Br₂, I₂)Effective and widely used, but requires careful control of stoichiometry. thieme-connect.de
Solid-Supported Reagentse.g., Bromine on silica gel; simplifies workup and product isolation. thieme-connect.de
Nitrogen-containing Oxidantse.g., Bismuth(III) nitrate, nitric acid; powerful oxidizing systems. thieme-connect.de

To facilitate detection and quantification in complex biological or chemical systems, reporter groups such as fluorophores or affinity tags can be covalently attached to the thiol group. The high nucleophilicity of the thiol makes it an ideal handle for such specific labeling.

Common strategies involve reacting the thiol with an electrophilic derivative of the desired reporter group. Classic examples include α-haloacetyl derivatives (e.g., iodoacetamide) and maleimides, which readily undergo alkylation or Michael addition with thiols, respectively. mdpi.com For instance, fluorescent probes like IAEDANS (5-((((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid) or NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) can be attached to provide a means of tracking the molecule via fluorescence spectroscopy. tu-dortmund.de Affinity tags, such as biotin, can also be introduced using similar thiol-reactive chemistry, enabling the purification and detection of interaction partners through avidin-biotin binding systems. nih.gov

Reactive MoietyReaction TypeExample Reporter GroupApplication
IodoacetamideS-AlkylationIAEDANSFluorescence labeling
MaleimideMichael AdditionBiotin-MaleimideAffinity purification/detection
Dansyl ChlorideSulfonamide formation (less common for thiols)Dansyl groupFluorescence, mass spectrometry tag
Azide/AlkyneClick ChemistryAzido- or Alkyne-modified tagsBioorthogonal ligation

Functionalization of the Naphthalene (B1677914) Moiety for Tailored Properties

The naphthalene ring system can be modified to alter the molecule's electronic properties, solubility, and steric bulk. Such modifications typically proceed via electrophilic aromatic substitution or modern C-H functionalization reactions. The ethylthiol substituent is an activating, ortho-, para-directing group, meaning it will direct incoming electrophiles primarily to the C1 and C3 positions of the naphthalene ring.

Potential reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or N-chlorosuccinimide.

Nitration: Addition of a nitro group using nitric acid and sulfuric acid, which can subsequently be reduced to an amine for further functionalization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst.

More advanced methods focus on the direct, regioselective functionalization of C-H bonds, often guided by a directing group and a transition metal catalyst. anr.fr While the thiol itself can be problematic for some catalysts, it could be temporarily protected (e.g., as a disulfide) to allow for selective modification of the aromatic core. anr.fr Such strategies enable the precise installation of functional groups like boronic esters, amines, or alkynes, providing access to a wide array of novel derivatives. nih.gov

Design Principles for Selective Chemical Modification

Achieving selective modification of either the thiol group or the naphthalene ring in the presence of the other requires careful consideration of reaction conditions and reagent choice. This concept is known as chemoselectivity.

The thiol group is a soft and potent nucleophile, while the naphthalene ring is a C-nucleophile that reacts with strong electrophiles. This inherent difference in reactivity is the cornerstone of selective modification.

Selective Thiol Modification: Reactions with soft electrophiles, such as iodoacetamides or maleimides, will almost exclusively occur at the thiol group under mild, often neutral or slightly basic, conditions. The naphthalene ring is not nucleophilic enough to react with these reagents. mdpi.com

Selective Naphthalene Modification: To modify the naphthalene ring while leaving the thiol untouched, two main strategies can be employed.

Thiol Protection: The thiol can be temporarily converted into a less reactive group, such as a disulfide. This disulfide can be formed via mild oxidation, and after the aromatic functionalization is complete, the thiol can be regenerated using a reducing agent like dithiothreitol (B142953) (DTT). biorxiv.org

Choice of Reaction Conditions: Strong electrophilic aromatic substitution reactions (e.g., nitration with H₂SO₄/HNO₃) may proceed on the ring. However, the strong oxidizing and acidic conditions can also lead to oxidation of the thiol. Therefore, milder conditions and specific catalytic systems, such as those used in directed C-H activation, are often preferred for achieving high selectivity. anr.fr

By applying these principles of reactivity, protection, and chemoselective ligation, researchers can selectively functionalize either the thiol or the naphthalene moiety of 1-naphthalen-2-yl-ethanethiol, thereby creating a diverse library of derivatives with tailored properties for advanced research. google.com

Applications of 1 Naphthalen 2 Yl Ethanethiol in Advanced Chemical Systems Excluding Biological/medical

Supramolecular Chemistry and Host-Guest Systems

The architecture of 1-Naphthalen-2-yl-ethanethiol, featuring both a planar aromatic surface and a flexible thiol anchor, makes it an ideal candidate for constructing complex supramolecular systems. These systems are governed by precise molecular recognition and self-assembly processes.

Self-Assembly of Naphthalene-Thiol Derivatives in Nanoscale Architectures

The ability of thiol-functionalized naphthalene (B1677914) derivatives to spontaneously form ordered, nanoscale structures is well-documented, particularly in the context of self-assembled monolayers (SAMs) on metal surfaces. While direct studies on this compound are limited, extensive research on its close analogues, 1-naphthalenethiol (B1663976) (1NT) and 2-naphthalenethiol (B184263) (2NT), provides significant insights. When deposited on a gold surface, these molecules arrange themselves into ordered domains. acs.orgresearchgate.net The sulfur atom of the thiol group forms a strong bond with the gold substrate, orienting the naphthalene rings.

The resulting structure of the monolayer can be tailored based on the chemical identity of the components. acs.org In mixed systems, such as those combining 1-naphthalenethiol with octanethiol, the sequential deposition process influences the final surface structure, which often exhibits localized domains of order. acs.org The ethyl linker in this compound would introduce greater flexibility compared to directly-linked naphthalenethiols, potentially influencing the packing density and orientation of the molecules within the self-assembled architecture. This flexibility could allow for the formation of different polymorphic structures on a surface. researchgate.net The tendency of naphthalene-based molecules to self-assemble extends beyond monolayers, with various derivatives capable of forming diverse morphologies such as nanobelts, nanospheres, and nano-corals through solvophobic effects. researchgate.net

Non-Covalent Interactions in Supramolecular Recognition

The assembly and recognition properties of naphthalene-thiol systems are governed by a combination of non-covalent forces. The dominant interactions involving the naphthalene moiety are π-π stacking and van der Waals forces. Detailed studies on the 2-naphthalenethiol dimer, a model for understanding these interactions, have revealed that π-stacking is the primary force driving its self-association. uva.esnih.govacs.org

Using rotational spectroscopy and molecular orbital calculations, researchers identified two stable isomers of the 2-naphthalenethiol dimer. uva.esresearchgate.net Both isomers adopt a parallel-displaced crossed orientation, which maximizes attractive dispersion forces while minimizing Pauli repulsion between the electron clouds of the aromatic rings. uva.esnih.govacs.orgfigshare.com Notably, these studies found an absence of hydrogen bonds between the thiol groups, indicating that π-stacking is the preferred interaction geometry. nih.govresearchgate.net An energy decomposition analysis confirms that the binding is dominated by dispersion forces. acs.orgresearchgate.net

These findings are crucial for understanding how this compound would behave in host-guest systems. The naphthalene unit can act as a guest within a larger host molecule or as a component in a larger assembly, with its interactions being highly directional and predictable based on π-stacking principles.

Table 1: Dominant Non-Covalent Interactions in Naphthalene-Thiol Dimers

Interaction Type Description Significance in Supramolecular Assembly
π-π Stacking Attractive, non-covalent interaction between aromatic rings. In the 2-naphthalenethiol dimer, this results in a parallel-displaced, crossed geometry. uva.esnih.gov Directs the orientation and assembly of molecules, leading to ordered supramolecular structures.
Dispersion Forces A component of van der Waals forces, arising from temporary fluctuations in electron density. This is the dominant attractive force in the 2-naphthalenethiol dimer. acs.orgresearchgate.net Provides the primary energetic driving force for the self-assembly of non-polar aromatic molecules.
Pauli Repulsion A repulsive force that prevents the electron clouds of molecules from occupying the same space. uva.esfigshare.com Competes with dispersion forces to determine the optimal intermolecular distance and geometry.

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom. It is notably absent between the thiol groups in the studied 2-naphthalenethiol dimer. nih.govresearchgate.net | The lack of S-H···S hydrogen bonding emphasizes the dominance of π-stacking in directing the assembly. |

Catalysis and Organocatalysis Utilizing Thiol Functionality

The thiol group is a versatile functional group in catalysis, capable of participating in a variety of reaction mechanisms to enhance reaction rates and control selectivity. The thiol moiety in this compound can be leveraged for organocatalytic applications.

Role of Thiol in Reaction Rate Enhancement and Selectivity

Thiols are effective organocatalysts, particularly in reactions requiring nucleophilic attack or radical intermediates. nih.gov The sulfur atom in a thiol is a soft nucleophile, which allows it to react selectively at soft electrophilic centers. In the presence of a base, the thiol can be deprotonated to the more nucleophilic thiolate, further enhancing its reactivity.

Thiol-containing catalysts have been successfully used for the de novo synthesis of unsymmetrical 1,2,4,5-tetrazines from nitriles and hydrazine (B178648) hydrate, demonstrating their utility in constructing complex heterocyclic scaffolds. nih.gov In other systems, such as visible-light photoredox catalysis, thiols can be converted into thiyl radicals. mdpi.com These highly reactive radicals can then add across alkenes (thiol-ene reaction) or alkynes (thiol-yne reaction) to form new carbon-sulfur bonds in an atom-economic fashion. mdpi.com The choice of photocatalyst and reaction conditions can control the selectivity of these additions, leading to either Markovnikov or anti-Markovnikov products.

Table 2: Catalytic Roles of the Thiol Functional Group

Catalytic Process Role of Thiol Impact on Reaction Example Reaction Type
Nucleophilic Catalysis Acts as a nucleophile (often as a thiolate) to attack an electrophilic center, forming a covalent intermediate. Activates the substrate for subsequent reaction steps and can enhance reaction rates. Acyl transfer, Michael additions
Radical Catalysis Forms a thiyl radical (R-S•) upon initiation (e.g., by light). mdpi.com The thiyl radical adds to unsaturated bonds, propagating a radical chain reaction. Thiol-ene and Thiol-yne "click" reactions mdpi.com
Thiol-Disulfide Exchange Participates in reversible exchange reactions with disulfide bonds. wikipedia.org Controls redox states and can be used to break or form disulfide bridges in a controlled manner. Protein folding, dynamic covalent chemistry

| Proton Transfer | Can act as a proton donor or acceptor, facilitating reactions that require acid/base catalysis. | Can enhance the electrophilicity or nucleophilicity of other species in the reaction mixture. | Tetrazine synthesis nih.gov |

Mechanistic Aspects of Catalytic Cycles Involving Thiol Intermediates

The catalytic activity of thiols often proceeds through a cycle involving distinct reactive intermediates. In many oxidation reactions, a key intermediate is the sulfenic acid (RSOH), formed by the reaction of a thiol with an oxidant like hydrogen peroxide. nih.govrsc.org Sulfenic acids are electrophilic and highly reactive, often being transiently formed during the catalytic cycle of enzymes like peroxiredoxins. nih.gov

Advanced Materials Science Applications

The combination of the naphthalene unit's electronic properties and the thiol's surface-anchoring capability makes this compound a promising building block for advanced functional materials. Research on related aromatic thiols has demonstrated their utility in creating conductive nanomaterials.

For instance, 2-naphthalenethiol has been used to mediate the dipole-assisted self-assembly of gold nanoparticles into long, chain-like structures. acs.org The aromatic thiols enhance the surface dipoles on the nanoparticles, promoting their linear assembly. These nanoparticle chains exhibit electrical conductivity based on electron tunneling between adjacent particles, with a resistance that is dependent on the interparticle distance. Such organized nanoparticle assemblies have potential applications as chemiresistor sensors, where changes in conductivity can signal the presence of specific analytes. The use of 2-naphthalenethiol was shown to significantly increase the redshift in the longitudinal surface plasmon resonance (LSPR) of the assembled nanoparticles, indicating strong electronic coupling within the chains. acs.org The flexible ethyl spacer in this compound could offer a way to tune the interparticle distance and, consequently, the electronic properties of such nanomaterial assemblies.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-naphthalenethiol
2-naphthalenethiol
Octanethiol

Self-Assembled Monolayers (SAMs) on Metal Surfaces for Surface Engineering

Surface engineering involves modifying the surface properties of materials to enhance their performance for specific applications. openaccessjournals.com Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on solid substrates, offering a precise method for tuning surface characteristics. researchgate.net Alkanethiols are well-known for forming crystalline-like SAMs on noble metal surfaces like gold, silver, and platinum. sigmaaldrich.comaps.org The formation of these monolayers is driven by the strong, stable interaction between sulfur and the metal, which is on the order of 45 kcal/mol for a gold-sulfur bond. sigmaaldrich.com

The structure of this compound allows it to form SAMs where the thiol group acts as a robust anchor to a metal substrate. researchgate.netresearchgate.net Once anchored, the naphthalene groups organize through intermolecular forces, such as van der Waals and π-π stacking interactions, to create a densely packed, ordered monolayer. sigmaaldrich.comresearchgate.net This process alters the physical and chemical properties of the metal surface.

Key Research Findings:

Structural Arrangement: On a Gold (Au(111)) surface, 2-naphthalenethiol (a related compound) forms an ordered structure. The orientation of the naphthalene units, with their long axes positioned towards the normal of the substrate surface, dictates the packing density and surface properties. researchgate.netresearchgate.net The larger spacing required by the bulky naphthalene ring compared to simple alkanes results in a less dense but highly ordered packing structure. researchgate.net

Surface Property Modification: The formation of a SAM with molecules like this compound can significantly change the work function of the metal surface. aps.org The direction and magnitude of this change depend on the dipole moment of the molecule and the nature of the bond formed with the metal. aps.org This ability to tailor the electronic properties of the surface is critical for applications in molecular electronics. researchgate.net

The use of naphthalene-based thiols in SAMs provides a method for creating surfaces with specific electronic, optical, and chemical functionalities, driven by the inherent properties of the aromatic naphthalene core. iuvsta.org

Development of Non-Linear Optical (NLO) Materials Based on Naphthol-Thiol Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. alfachemic.commdpi.com Organic molecules, particularly those with extended π-conjugated systems and electron donor-acceptor (D-π-A) architectures, are promising candidates for NLO materials due to their large NLO coefficients and fast response times. nih.govfrontiersin.org

Naphthol-thiol derivatives incorporate the electron-rich naphthalene ring system, which can be functionalized to create molecules with significant NLO properties. The thiol group can act as an anchor or be part of the conjugated system, influencing the molecule's electronic structure. Theoretical and experimental studies have demonstrated that modifying the structure of naphthalene-based compounds can tune their NLO response.

Key Research Findings:

Structural Influence on NLO Properties: Quantum chemical investigations on naphthalene derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. nih.gov For instance, density functional theory (DFT) calculations on designed naphthalene-based chromophores with a D-π-A configuration revealed that structural tailoring leads to effective NLO materials. nih.gov

Hyperpolarizability: The key metrics for a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β and γ). mdpi.com Studies on various naphthalene derivatives have shown that their molecular structure directly impacts these values. For example, DFT analysis of certain octacyclic naphthalene-based compounds showed that a push-pull configuration resulted in a highest first hyperpolarizability (βtot) of 4.747 × 10⁻²⁷ esu and a second hyperpolarizability of 6.867 × 10⁻³² esu. nih.gov

Thiol Group Contribution: The inclusion of sulfur atoms, as in a thiol or thione group, has been shown to significantly influence the NLO response of naphthalene diimide (NDI) derivatives. researchgate.net Thionation can increase the third-order polarizability (γ), a key parameter for third-order NLO applications. researchgate.net

Naphthol Derivatives: Research on 4-methoxy-1-naphthol (B1194100) demonstrated that its polarizability tensor (α) was over 340% greater than that of urea, a standard NLO reference material. This value was further enhanced when the molecule was embedded in a polymer matrix, suggesting significant potential for practical NLO devices. researchgate.net

The table below summarizes theoretical NLO data for selected naphthalene-based derivatives, illustrating the impact of structural modifications.

Compound/SystemNLO PropertyCalculated ValueReference
PCMD8 (Naphthalene-based D-π-A)First Hyperpolarizability (βtot)4.747 × 10⁻²⁷ esu nih.gov
PCMD8 (Naphthalene-based D-π-A)Second Hyperpolarizability6.867 × 10⁻³² esu nih.gov
NDI-10 (Tetrathione Naphthalene Diimide)Third-order Polarizability (γzzzz)1299.5 × 10⁻³⁶ esu researchgate.net
NDI-1 (Tetraone Naphthalene Diimide)Third-order Polarizability (γzzzz)503.49 × 10⁻³⁶ esu researchgate.net
4-Methoxy-1-naphthol (4M1N)Polarizability (α)>340% of Urea researchgate.net

Chemosensor Design Principles for Non-Biological Analyte Detection

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes) through a measurable change, such as in fluorescence or color. nih.gov Naphthalene-based compounds are excellent platforms for designing fluorescent chemosensors due to the inherent fluorescence of the naphthalene moiety, which can be modulated by interactions with an analyte. frontiersin.org The thiol group in this compound provides a strong binding site for certain analytes, particularly heavy metal ions. frontiersin.org

The design of these chemosensors for non-biological analytes often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or analyte-induced chemical reactions that alter the photophysical properties of the naphthalene fluorophore. mdpi.comacs.org

Key Design Principles and Findings:

Analyte Recognition: The sensor molecule must have a specific recognition site that selectively binds the target analyte. For naphthalene-thiol derivatives, the soft sulfur atom of the thiol group shows a high affinity for soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). frontiersin.orgmdpi.com

Signal Transduction: Upon binding the analyte, a change in the sensor's optical properties occurs. For example, a novel dipeptidomimetic isocyanonaphthalene sensor for Hg²⁺ exhibited a 500-fold "turn-on" fluorescence enhancement. This was caused by an Hg²⁺-mediated conversion of an isocyano group to an amino group, which altered the electronic properties of the system. frontiersin.org

Selectivity and Sensitivity: A crucial aspect of chemosensor design is achieving high selectivity for the target analyte over other potentially interfering ions. mdpi.com Naphthalene-based sensors have been developed with high selectivity for various metal ions. semanticscholar.org Furthermore, high sensitivity is demonstrated by a low limit of detection (LOD). For instance, a paper-based chemosensor using 1-(pyridin-2-yl diazenyl) naphthalen-2-ol for detecting heavy metals achieved LODs in the sub-micromolar range for several ions. nih.govrsc.org

Sensing Mechanisms:

Reaction-Based Sensing: Some sensors, known as chemodosimeters, undergo an irreversible chemical reaction with the analyte. A valine-based isocyanonaphthalene probe reacts with Hg²⁺, resulting in a significant fluorescence increase and a detection limit of 14.2 nM. frontiersin.org

Complexation: Other sensors form a reversible complex with the analyte. A thiourea-based naphthalene sensor showed enhanced fluorescence upon complexing with Ag⁺ ions. mdpi.com

The table below presents findings from various chemosensors based on naphthalene derivatives for the detection of non-biological analytes.

Sensor BaseTarget AnalyteDetection Limit (LOD)Signal ChangeReference
Dipeptidomimetic IsocyanonaphthaleneHg²⁺14.2 nM500-fold Fluorescence Enhancement frontiersin.org
Naphthalene Dialdehyde Derivative (46)Glutathione (B108866) (GSH)64 nM100-fold Fluorescence Enhancement acs.orgnih.gov
Naphthyl Thiourea (B124793) Derivative (31)Ag⁺3.82 μMFluorescence Change mdpi.com
1-(pyridin-2-yl diazenyl) naphthalen-2-olCd²⁺0.22 μMColorimetric/Optical nih.govrsc.org
1-(pyridin-2-yl diazenyl) naphthalen-2-olCo²⁺0.28 μMColorimetric/Optical nih.govrsc.org
1-(pyridin-2-yl diazenyl) naphthalen-2-olNi²⁺0.44 μMColorimetric/Optical nih.govrsc.org
1-(pyridin-2-yl diazenyl) naphthalen-2-olFe³⁺0.54 μMColorimetric/Optical nih.govrsc.org

Future Directions and Emerging Research Avenues for 1 Naphthalen 2 Yl Ethanethiol Chemistry

The exploration of 1-Naphthalen-2-yl-ethanethiol, a distinct organosulfur compound, is poised for significant advancement through the integration of modern chemical strategies and computational tools. The future research landscape for this molecule is vibrant, with potential breakthroughs in chemical discovery, sustainable synthesis, reactivity, and the theoretical prediction of its properties and applications. These emerging avenues promise to unlock the full potential of this compound and its derivatives.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Naphthalen-2-yl-ethanethiol with high purity?

Answer:
Synthesis typically involves thiolation of 2-naphthol derivatives via nucleophilic substitution or coupling reactions. For example:

  • Thiolation via Mitsunobu reaction : React 2-naphthol with ethanethiol using triphenylphosphine and diethyl azodicarboxylate (DEAD) to introduce the thiol group .
  • Post-synthesis purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : Confirm regiochemistry of the naphthalene ring using 1H^1H- and 13C^{13}C-NMR. Aromatic protons at δ 7.2–8.3 ppm (naphthalene) and δ 1.2–1.5 ppm (CH2_2-S) are diagnostic .
  • FT-IR : Identify the thiol (-SH) stretch near 2550 cm1^{-1}. Suppress disulfide formation by working under inert atmospheres .
  • Mass spectrometry : Use ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 188 for C12H12S_{12}H_{12}S) .

Advanced: How can crystallographic data for this compound be refined to resolve structural ambiguities?

Answer:

  • Software : Use SHELXL for small-molecule refinement. Input .hkl files from single-crystal X-ray diffraction (SC-XRD) and refine anisotropic displacement parameters .
  • Validation : Check for R-factor discrepancies (>5% suggests errors) and use PLATON to validate hydrogen bonding or π-stacking interactions .
  • Example : A 2022 study resolved naphthalene-thiol torsional angles using SHELXL’s TWIN/BASF commands for twinned crystals .

Advanced: How to design in vitro toxicity assays for this compound, considering conflicting data from related naphthalene derivatives?

Answer:

  • Cell lines : Use human HepG2 (liver) and A549 (lung) cells, as naphthalene derivatives show organ-specific toxicity .
  • Dose-response : Test 0.1–100 µM concentrations. Monitor ROS generation via DCFH-DA assay to resolve contradictions in oxidative stress mechanisms .
  • Control : Compare with 1-methylnaphthalene (known hepatotoxin) to contextualize results .

Advanced: How can computational modeling predict the thermodynamic stability of this compound derivatives?

Answer:

  • DFT calculations : Optimize geometries at B3LYP/6-311+G(d,p) level. Calculate Gibbs free energy (ΔG) to compare stability of tautomers or conformers .
  • Thermochemical data : Reference NIST WebBook enthalpies of combustion (ΔHc_c) for naphthalenols (e.g., 1-naphthol: ΔHc_c = -393.92 kJ/mol) to estimate thiol derivatives .

Advanced: How to address discrepancies in reported biological activity of naphthalene-thiol compounds?

Answer:

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on naphthalene) and test cytotoxicity against MCF-7 (breast cancer) and HEK293 (normal) cells .
  • Metabolic profiling : Use LC-MS to identify metabolites (e.g., sulfoxides) that may alter activity .

Advanced: What protocols ensure reproducibility in environmental fate studies of this compound?

Answer:

  • Degradation assays : Conduct photolysis under UV light (λ = 254 nm) and measure half-life via GC-MS. Compare with 2-methylnaphthalene (t1/2_{1/2} = 48 hrs in water) .
  • Soil adsorption : Use OECD Guideline 106. Calculate Koc_{oc} (organic carbon partition coefficient) to assess mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.